3-Amino-N-methyl-4-methylamino-benzamide
Overview
Description
3-Amino-N-methyl-4-methylamino-benzamide is an organic compound that belongs to the class of aminobenzamides. This compound is characterized by the presence of an amine group attached to the benzene ring, along with a methyl group and a benzamide moiety. It is a crucial building block in medicinal chemistry and is used as an intermediate in the synthesis of various drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-methyl-4-methylamino-benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and optimization of yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of readily available starting materials such as 4-methylbenzene-1,3-diamine and benzoic anhydride. The reaction is conducted under controlled conditions to ensure high selectivity and yield. The use of a microreactor system is advantageous as it allows for efficient scaling up of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-methyl-4-methylamino-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amine groups.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-Amino-N-methyl-4-methylamino-benzamide has a wide range of applications in scientific research, particularly in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various drug candidates. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in the development of pharmaceuticals .
In addition to its use in medicinal chemistry, this compound is also used in the synthesis of heterocyclic compounds, which are important in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-N-methyl-4-methylamino-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This mechanism is crucial in its role as an intermediate in drug synthesis, where it helps modulate the activity of target molecules .
Comparison with Similar Compounds
3-Amino-4-methylbenzoic acid: This compound is similar in structure but lacks the N-methyl and 4-methylamino groups.
N-(3-Amino-4-methylphenyl)benzamide: This compound is closely related and shares similar synthetic routes and applications.
Uniqueness: 3-Amino-N-methyl-4-methylamino-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of complex drug molecules and other specialized compounds .
Properties
IUPAC Name |
3-amino-N-methyl-4-(methylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-8-4-3-6(5-7(8)10)9(13)12-2/h3-5,11H,10H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYSOOZWMLSYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271862 | |
Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-21-7 | |
Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66315-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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